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Compound of Interest

1-methyl-5-nitro-1H-indole-2-
Compound Name: S
carboxylic acid

cat. No.: B1590130

An In-Depth Technical Guide to the Chemical Properties of 1-methyl-5-nitro-1H-indole-2-
carboxylic acid

Introduction

1-methyl-5-nitro-1H-indole-2-carboxylic acid is a heterocyclic organic compound featuring a
substituted indole core. The structure is characterized by three key functional modifications to
the parent indole-2-carboxylic acid scaffold: an N-methylation at position 1, a nitro group (-NO2)
at position 5, and a carboxylic acid (-COOH) at position 2. The presence of the electron-
withdrawing nitro group significantly influences the electronic properties and reactivity of the
indole ring system, while the carboxylic acid provides a handle for further chemical
derivatization, such as amide or ester formation.

This combination of features makes it a valuable building block in medicinal chemistry and
materials science. The broader family of nitroindole carboxylic acids has been investigated for
various biological activities, including as enzyme inhibitors.[1] This guide provides a
comprehensive overview of its chemical properties, synthesis, and spectroscopic
characterization for researchers and scientists in drug development and chemical synthesis.

Molecular Structure and Physicochemical
Properties
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Chemical Structure

The structural formula of 1-methyl-5-nitro-1H-indole-2-carboxylic acid is C10HsN20a4.[2][3]
The molecule consists of a bicyclic indole ring system where the pyrrole nitrogen is methylated.
A strongly electron-withdrawing nitro group is attached to the C5 position of the benzene ring,
and a carboxylic acid group is present at the C2 position of thepyrrole ring.

Physicochemical Data Summary

The fundamental physicochemical properties of the compound are summarized in the table
below. These properties are essential for its handling, purification, and application in synthetic

protocols.
Property Value Reference
CAS Number 71056-94-5 [2]
Molecular Formula C10HsN204 [2][3]
Molecular Weight 220.18 g/mol [2][3]

White to yellow
Appearance o o [2]
precipitate/solid (inferred)

Soluble in ethyl acetate
Solubility (EtOACc) and Dimethyl [2]
sulfoxide (DMSO)

Monoisotopic Mass 220.0484 Da [4]

Synthesis and Purification

The synthesis of 1-methyl-5-nitro-1H-indole-2-carboxylic acid is typically achieved through
the N-methylation of its precursor, 5-nitro-1H-indole-2-carboxylic acid ethyl ester.[2] This
process involves deprotonation of the indole nitrogen followed by nucleophilic attack on an
alkylating agent.

Synthetic Pathway Overview
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The key transformation is the selective methylation of the nitrogen at the 1-position of the
indole ring. Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate the
N-H of the indole precursor. This step is critical as it generates the highly nucleophilic indole
anion. The subsequent addition of an electrophilic methyl source, such as iodomethane (methyl
iodide), results in the formation of the N-C bond. The reaction is typically performed in an
aprotic polar solvent like dimethylformamide (DMF) to ensure the solubility of the reactants and
facilitate the reaction. A simultaneous hydrolysis of the ethyl ester to the carboxylic acid occurs,
which is finalized by an acidic workup.[2]

Detailed Experimental Protocol

The following protocol is adapted from established synthetic procedures.[2]

Step 1: Deprotonation

e Dissolve 5-Nitro-1H-indole-2-carboxylic acid ethyl ester (1.0 mmol, 234 mg) in DMF (2 ml).
e Add Sodium Hydride (NaH) (1.4 mmol, 32 mg) as a suspension.

 Stir the mixture at room temperature for approximately 10 minutes. The formation of the
sodium salt of the indole can be observed.

Step 2: N-Methylation
e Add lodomethane (1.2 mmol, 170 mg) dropwise to the reaction mixture.
 Allow the solution to stir for 1 hour at room temperature to ensure complete methylation.

Step 3: Workup and Purification

Quench the reaction by adding H20 (2 ml).

Wash the aqueous mixture with EtOAc (3 x 1 ml) to remove organic impurities.

Acidify the aqueous layer to a pH of 1 using concentrated HCI. This protonates the
carboxylate, leading to the formation of a white precipitate.

Extract the product from the acidified aqueous layer using EtOAc (3 x 1 ml).
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o Combine the organic layers, dry over anhydrous MgSOa, filter, and remove the solvent in
vacuo to yield the title compound.

Synthesis Workflow Diagram

1-methyl-5-nitro-1H-indole-
2-carboxylic acid
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Caption: Workflow for the synthesis of the target compound.

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the structure and purity of 1-methyl-5-
nitro-1H-indole-2-carboxylic acid.

'H NMR Spectroscopy

The proton NMR spectrum provides definitive evidence for the structure. The reported chemical
shifts in DMSO-ds are as follows:[2]

e 04.10 (s, 3H): This singlet corresponds to the three protons of the methyl group attached to
the indole nitrogen (N-CHs). Its integration value of 3H confirms the presence of the methyl

group.

0 7.52 (s, 1H): This singlet is assigned to the proton at the C3 position of the indole ring.

0 7.81 (d, 1H): This doublet corresponds to the proton at the C7 position, adjacent to the N-
methylated pyrrole ring.

0 8.16-8.20 (m, 1H): This multiplet arises from the proton at the C6 position, which is coupled
to both the C7 and C4 protons.

0 8.74 (d, 1H): This downfield doublet is assigned to the proton at the C4 position, which is
strongly deshielded by the adjacent electron-withdrawing nitro group.
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3C NMR Spectroscopy

While specific experimental data is not readily available, the expected chemical shifts in the 13C
NMR spectrum can be predicted based on the functional groups present.

o Carboxyl Carbon (-COOH): Expected to appear in the downfield region, typically around 165-
185 4.[5]

o Aromatic and Heterocyclic Carbons: Carbons of the indole ring would appear between 100-
140 3. The carbon attached to the nitro group (C5) would be significantly shifted.

o Methyl Carbon (N-CHs): Expected to appear in the upfield region, around 30-35 9.

Infrared (IR) Spectroscopy

The IR spectrum of this molecule would be characterized by the absorptions of its key
functional groups.

O-H Stretch: A very broad absorption is expected in the 2500-3300 cm~1 region,
characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[5]

e C=0 Stretch: A strong absorption between 1710 and 1760 cm~* corresponds to the carbonyl
of the carboxylic acid. The dimeric form typically absorbs around 1710 cm~1.[5]

e N-O Stretch (Nitro Group): Two strong, characteristic peaks are expected for the nitro group:
an asymmetric stretch around 1500-1550 cm~! and a symmetric stretch around 1345-1385
cm™i.

o C-H Aromatic Stretch: Peaks would appear just above 3000 cm™1.

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the compound. While one
synthetic report noted the absence of the [M+H]* ion under their specific ESI conditions,
predicted values provide a useful reference for analysis.[2][4]
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Adduct Predicted m/z
[M+H]* 221.05568
[M+Na]* 243.03762
[M-H]~ 219.04112
M]* 220.04785

Chemical Reactivity and Potential Applications

The reactivity of 1-methyl-5-nitro-1H-indole-2-carboxylic acid is governed by its three
primary functional components: the indole nucleus, the nitro group, and the carboxylic acid.

Influence of Functional Groups

The nitro group at the C5 position is a powerful electron-withdrawing group. This has two major
effects:

 Increased Acidity: It increases the acidity of the carboxylic acid proton compared to its non-
nitrated analog by stabilizing the resulting carboxylate anion.

» Modified Ring Reactivity: It deactivates the benzene portion of the indole ring towards
electrophilic substitution but may render it susceptible to nucleophilic aromatic substitution
under certain conditions.

The N-methylation prevents reactions at the indole nitrogen, such as deprotonation or further
alkylation.

Reactions of the Carboxylic Acid Group

The carboxylic acid at the C2 position is the most versatile functional group for derivatization. It
can readily undergo standard transformations, such as:

o Amide Bond Formation: Coupling with various amines using standard peptide coupling
reagents (e.g., HATU, HOBt/EDC) to generate a library of indole-2-carboxamides. Such
derivatives have been explored for anti-parasitic activities.[6][7]
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« Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via
the acid chloride to produce corresponding esters.

Relevance in Medicinal Chemistry

The nitroindole scaffold is of significant interest in drug discovery. For instance, derivatives of 5-
nitroindole-2-carboxylic acid have been synthesized and evaluated as inhibitors of HIV-1
integrase, a critical enzyme for viral replication.[1] The general nitroaromatic motif is present in
numerous compounds with antimicrobial and antineoplastic activities.[1] This makes 1-methyl-
5-nitro-1H-indole-2-carboxylic acid a strategic starting material for generating novel
therapeutic candidates.

Molecular Reactivity Sites

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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